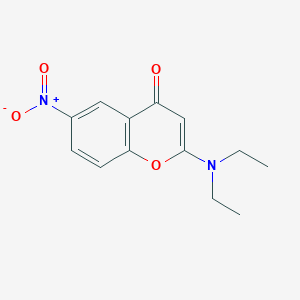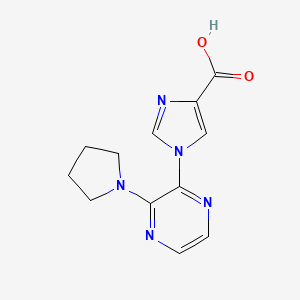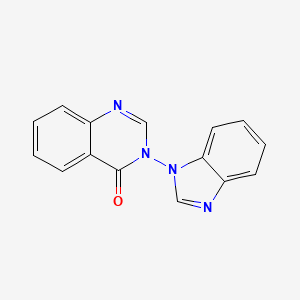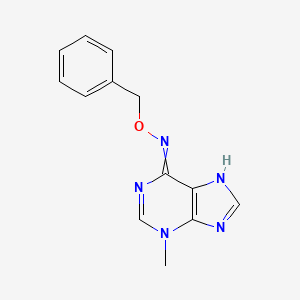![molecular formula C14H17N3O2 B11857346 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps :
Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 4-methoxycyclohexan-1-one to obtain the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Bucherer–Bergs Reaction: The ketone undergoes a Bucherer–Bergs reaction to form the spirocyclic intermediate.
Hydrolysis, Esterification, Acylation, and Intramolecular Condensation: These steps are carried out sequentially to form the final product.
Industrial production methods often optimize these steps to achieve higher yields and cost-effectiveness. The conditions are typically mild, and the operations are straightforward, ensuring good to excellent yields at each step .
Analyse Chemischer Reaktionen
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves inhibiting lipid biosynthesis in target organisms. It acts as an ACC inhibitor, disrupting the production of essential lipids, leading to the death of pests. This compound is systemic, meaning it can be absorbed and transported throughout the plant, providing comprehensive protection .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other members of the spirotetramat family, such as:
Spirotetramat: Known for its use as an insecticide with a similar mechanism of action.
Spirotetramat-enol: A major metabolite of spirotetramat in plants, sharing similar properties and applications.
The uniqueness of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its specific spirocyclic structure and the presence of the methoxyphenyl group, which imparts distinct chemical properties and biological activities .
Eigenschaften
Molekularformel |
C14H17N3O2 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-5-3-2-4-10(11)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
DEPLDPBIJUBOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3(CCNCC3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)







![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)



